molecular formula C14H13BrN2OS2 B2733883 3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687566-54-7

3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2733883
M. Wt: 369.3
InChI Key: MLPOWZSMMVADKN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential anticancer properties .


Synthesis Analysis

The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave techniques . This approach allows for the preparation of these types of derivatives with chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .


Molecular Structure Analysis

The molecular structure of similar pyrrolo[2,3-d]pyrimidine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques . For example, the melting point, IR spectrum, and NMR data have been reported .

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : A study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates highlighted their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis, showcasing significant inhibitory activities. These compounds could serve as leads for the development of new anticancer agents (Gangjee et al., 2008).

  • Antimicrobial Surface Coatings : Research into heterocyclic compounds structurally related to thieno[3,2-d]pyrimidines has demonstrated efficacy as antimicrobial agents when incorporated into polyurethane varnishes and printing ink pastes, suggesting applications in antimicrobial surface coatings (El‐Wahab et al., 2015).

  • Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives : A study focusing on the synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives has reported potent anticancer activity against several human cancer cell lines, indicating the potential of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Anticancer and Anti-Inflammatory Applications

  • Pyrazolopyrimidines as Anticancer Agents : Novel pyrazolopyrimidines have been synthesized and shown to inhibit 5-lipoxygenase, a key enzyme in the inflammatory process, and to exhibit cytotoxic activity against cancer cell lines, suggesting their dual utility in cancer and inflammation research (Rahmouni et al., 2016).

Synthesis and Chemical Properties

  • Synthetic Pathways and Intermediates : The synthesis of related pyrimidine compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been explored, providing insight into the chemical reactivity and potential synthetic applications of 3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one in the creation of novel chemical entities (Hou et al., 2016).

Future Directions

The future directions for research on this compound could involve further in vitro and in vivo studies to better understand its anticancer properties . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial .

properties

IUPAC Name

3-(4-bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS2/c1-2-19-14-16-11-7-8-20-12(11)13(18)17(14)10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPOWZSMMVADKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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